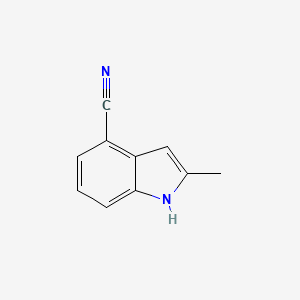

2-Methyl-1H-indole-4-carbonitrile

描述

2-Methyl-1H-indole-4-carbonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the second position and a carbonitrile group at the fourth position of the indole ring. Indoles play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-indole-4-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylphenylhydrazine with ethyl cyanoacetate in the presence of a base like sodium ethoxide can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Methyl-1H-indole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Halogenated indole derivatives.

科学研究应用

Pharmaceutical Applications

2-Methyl-1H-indole-4-carbonitrile is primarily recognized for its potential in drug development. Its applications include:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that modifications to this compound can enhance its efficacy as an inhibitor of multidrug-resistant cancer cells .

- Neurological Disorders : The compound is being investigated as a precursor for synthesizing drugs targeting neurological conditions. It acts as an intermediate in the production of selective serotonin reuptake inhibitors and other neuroactive agents .

Case Study: Synthesis of JNK3 MAP Kinase Inhibitors

A notable application involves the synthesis of N-benzylisatin oximes as JNK3 MAP kinase inhibitors, where this compound serves as a key reactant. This pathway has shown promise in developing therapeutic agents for cancer treatment .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme activities and metabolic pathways:

- Enzyme Inhibition Studies : The compound has been tested for its ability to inhibit tryptophan dioxygenase, which plays a crucial role in the metabolism of tryptophan. This inhibition could lead to novel therapeutic strategies for conditions like depression and anxiety .

Data Table: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Tryptophan Dioxygenase | 15 |

| N-benzylisatin oxime | JNK3 MAP Kinase | 20 |

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science:

- Polymer Development : Researchers are exploring its use in creating advanced polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various industrial applications .

Summary of Applications

The following table summarizes the diverse applications of this compound across different fields:

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Anticancer agents, neurological disorder treatments |

| Biochemical Research | Enzyme inhibition studies |

| Material Science | Polymer development |

作用机制

The mechanism of action of 2-Methyl-1H-indole-4-carbonitrile involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

相似化合物的比较

Similar Compounds

2-Methyl-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the third position.

1H-Indole-4-carbonitrile: Lacks the methyl group at the second position.

2-Methyl-1H-indole-5-carbonitrile: Carbonitrile group at the fifth position.

Uniqueness

2-Methyl-1H-indole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and carbonitrile groups at distinct positions on the indole ring can result in unique interactions with biological targets, making it a valuable compound for research and development .

生物活性

2-Methyl-1H-indole-4-carbonitrile is an organic compound belonging to the indole family, known for its diverse biological activities and potential therapeutic applications. The indole structure is significant in medicinal chemistry due to its presence in many natural products and pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl group at the second position and a carbonitrile group at the fourth position of the indole ring. This unique substitution pattern influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8N2 |

| Molecular Weight | 160.18 g/mol |

| CAS Number | 1360883-22-2 |

| Physical State | Solid |

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The compound may inhibit specific enzymes related to cancer cell proliferation or interact with viral proteins to prevent replication.

Key Mechanisms:

- Enzyme Inhibition : The compound shows potential in inhibiting enzymes linked to cancer progression.

- Antiviral Activity : It may interfere with viral replication mechanisms.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

Biological Activities

Research indicates that this compound possesses several biological activities:

Anticancer Activity

Studies have demonstrated that indole derivatives, including this compound, can induce apoptosis (programmed cell death) in cancer cells. For example, a study involving MCF-7 breast cancer cells showed that treatment with extracts containing this compound resulted in significant cytotoxicity, with an IC50 value of approximately 16.25 μg/mL .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Cytotoxic Potential : A study published in MDPI reported that extracts containing this compound showed significant cytotoxicity against MCF-7 cells, indicating its potential as an anticancer agent .

- Molecular Docking Studies : In silico studies have demonstrated that this compound binds effectively to key targets involved in cancer cell survival pathways, suggesting a mechanism for its anticancer effects .

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Methyl-1H-indole-3-carbonitrile | Indole derivative | Antimicrobial properties |

| 1H-Indole-4-carbonitrile | Indole without methyl group | Limited biological activity |

| 2-Methyl-1H-indole-5-carbonitrile | Indole derivative | Potential anticancer activity |

属性

IUPAC Name |

2-methyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLOOFONQYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。